Dipropan-2-yl piperazine-1,4-dicarboxylate
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Overview
Description
Dipropan-2-yl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . . This compound is characterized by its piperazine ring structure, which is substituted with two isopropyl ester groups at the 1 and 4 positions.
Preparation Methods
The synthesis of dipropan-2-yl piperazine-1,4-dicarboxylate typically involves the esterification of piperazine-1,4-dicarboxylic acid with isopropanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Dipropan-2-yl piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dipropan-2-yl piperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropan-2-yl piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release piperazine-1,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dipropan-2-yl piperazine-1,4-dicarboxylate can be compared with other piperazine derivatives such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate These compounds share a similar piperazine core but differ in their ester substituents, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
6298-76-6 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dipropan-2-yl piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-9(2)17-11(15)13-5-7-14(8-6-13)12(16)18-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
PUAPXXDNPICZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C(=O)OC(C)C |
Origin of Product |
United States |
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